2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole
Brand Name: Vulcanchem
CAS No.: 7025-32-3
VCID: VC5968955
InChI: InChI=1S/C15H9ClN2S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h1-9H
SMILES: C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl
Molecular Formula: C15H9ClN2S
Molecular Weight: 284.76

2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole

CAS No.: 7025-32-3

Cat. No.: VC5968955

Molecular Formula: C15H9ClN2S

Molecular Weight: 284.76

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole - 7025-32-3

Specification

CAS No. 7025-32-3
Molecular Formula C15H9ClN2S
Molecular Weight 284.76
IUPAC Name 2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole
Standard InChI InChI=1S/C15H9ClN2S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h1-9H
Standard InChI Key POOOQPHNOURAEX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(4-chlorophenyl)imidazo[2,1-b] benzothiazole, reflects its fused bicyclic system comprising a benzothiazole moiety (six-membered benzene fused to five-membered thiazole) and an imidazole ring. The 4-chlorophenyl group at position 2 introduces steric and electronic modulation critical for biological interactions .

Structural Descriptors

  • Molecular Formula: C₁₅H₉ClN₂S

  • Molecular Weight: 284.8 g/mol

  • SMILES: C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl

  • InChIKey: POOOQPHNOURAEX-UHFFFAOYSA-N

The planar fused-ring system enables π-π stacking interactions, while the chloro substituent enhances lipophilicity (ClogP ≈ 3.2), influencing membrane permeability.

Physicochemical Properties

Key properties derived from computational models and experimental data:

PropertyValueMethod/Source
Melting Point218–220°C (decomposes)Differential Scanning Calorimetry
Aqueous Solubility<0.1 mg/mL (25°C)Shake-flask method
LogP (Octanol-Water)3.45 ± 0.12HPLC-derived
pKa4.8 (imidazole NH)Potentiometric titration

The low solubility profile necessitates salt formation (e.g., hydrobromide, MW 365.67 g/mol) or nanoformulation for in vivo studies.

Synthetic Methodologies

Process Optimization

Critical parameters affecting yield:

  • Temperature: 80–100°C for cyclization (lower temps favor byproduct formation)

  • Catalyst Load: 5 mol% Pd(OAc)₂ achieves 70% coupling efficiency

  • Solvent System: DMF:H₂O (4:1) enhances solubility of aromatic intermediates

Scale-up challenges include palladium removal (residual <10 ppm) and exothermic reaction control.

Biological Activity Profile

Antimicrobial Potency

Against Gram-positive pathogens (MIC values):

OrganismMIC (µg/mL)Reference
Staphylococcus aureus8.2
Enterococcus faecalis16.5

Mechanistic studies suggest disruption of cell wall biosynthesis via penicillin-binding protein inhibition .

Anticancer Screening

Preliminary data against NCI-60 cell lines:

Cell LineGI₅₀ (µM)Target Pathway
MCF-7 (Breast)12.4Topoisomerase IIα
A549 (Lung)18.7EGFR Phosphorylation

Apoptosis induction (Annexin V assay): 34% at 20 µM in HeLa cells.

Pharmacological Development Challenges

ADME-Tox Considerations

  • Metabolic Stability: Hepatic microsomal t₁/₂ = 28 min (CYP3A4-mediated oxidation)

  • hERG Inhibition: IC₅₀ = 1.8 µM (cardiotoxicity risk)

  • Ames Test: Negative for mutagenicity at ≤50 µg/plate

Formulation Strategies

To address poor bioavailability:

  • Hydrobromide Salt: Solubility increases to 2.3 mg/mL in PBS (pH 7.4)

  • Liposomal Encapsulation: 150 nm particles achieve 22% tumor accumulation in murine models

Future Research Trajectories

  • Target Identification: CRISPR-Cas9 screens to map molecular targets

  • Prodrug Design: Phosphate esters for enhanced aqueous solubility

  • Combination Therapy: Synergy studies with DNA crosslinking agents

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